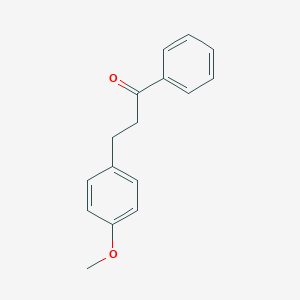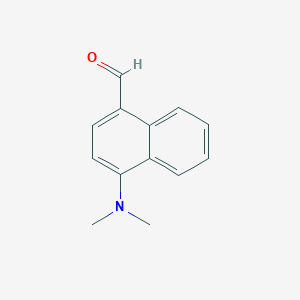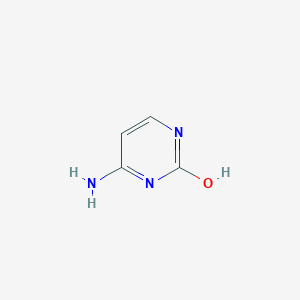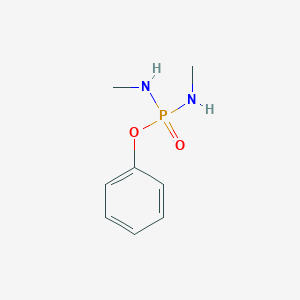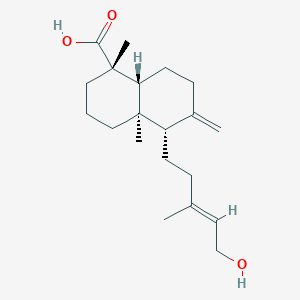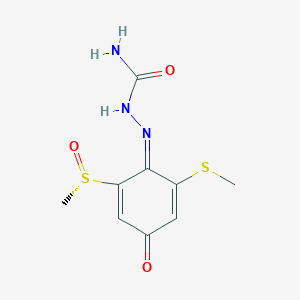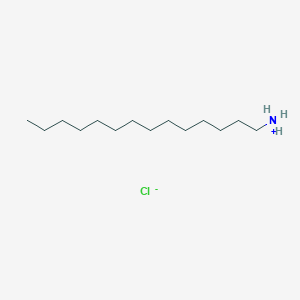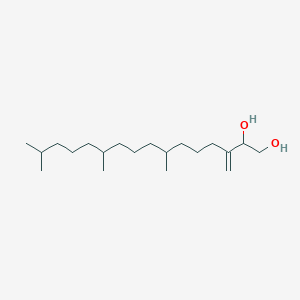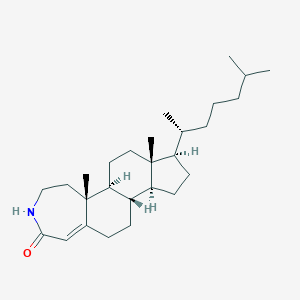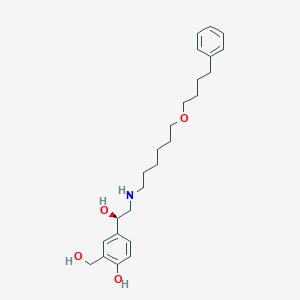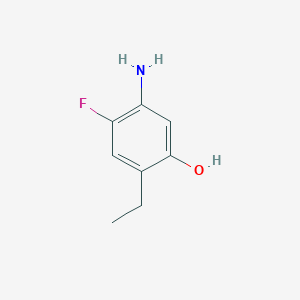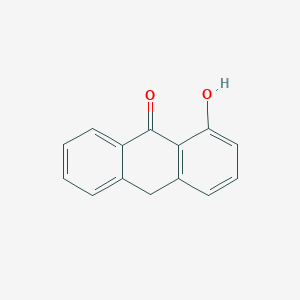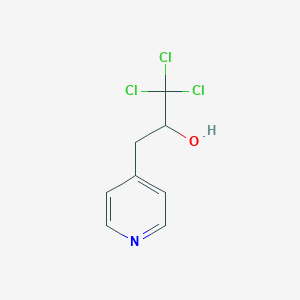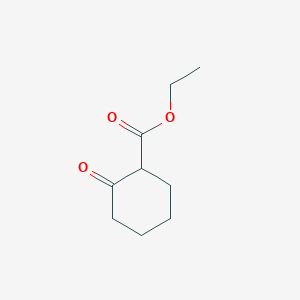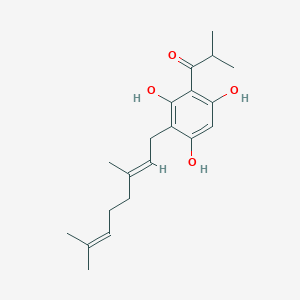
2-香叶基-4-异丁酰基间苯三酚
描述
2-Geranyl-4-isobutyrylphloroglucinol is a natural compound belonging to the family of phloroglucinols. It is found in various plants, including Hypericum perforatum, Garcinia mangostana, and Hypericum ascyron. This compound is known for its diverse applications in scientific research, aiding in various studies and investigations.
科学研究应用
2-Geranyl-4-isobutyrylphloroglucinol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential in modulating biological pathways and its role in plant defense mechanisms.
Medicine: Research indicates its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the formulation of various industrial products, including cosmetics and pharmaceuticals.
作用机制
Biochemical Pathways
The biochemical pathways affected by 2-Geranyl-4-isobutyrylphloroglucinol are currently unknown . .
Result of Action
Its unique properties make it a fascinating subject for further exploration.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Geranyl-4-isobutyrylphloroglucinol . For instance, storage conditions can affect its efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Geranyl-4-isobutyrylphloroglucinol typically involves the condensation of geranyl bromide with phloroglucinol under basic conditions, followed by acylation with isobutyryl chloride. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for 2-Geranyl-4-isobutyrylphloroglucinol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-Geranyl-4-isobutyrylphloroglucinol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
The major products formed from these reactions include various substituted phloroglucinol derivatives, quinones, and reduced forms of the original compound.
相似化合物的比较
Similar Compounds
Phloroglucinol: A simpler analog without the geranyl and isobutyryl groups.
Geranylphloroglucinol: Lacks the isobutyryl group but contains the geranyl moiety.
Isobutyrylphloroglucinol: Contains the isobutyryl group but lacks the geranyl moiety.
Uniqueness
2-Geranyl-4-isobutyrylphloroglucinol is unique due to the presence of both geranyl and isobutyryl groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-12(2)7-6-8-14(5)9-10-15-16(21)11-17(22)18(20(15)24)19(23)13(3)4/h7,9,11,13,21-22,24H,6,8,10H2,1-5H3/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDNBNXWWCEVMG-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)CCC=C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)C1=C(C=C(C(=C1O)C/C=C(\C)/CCC=C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


